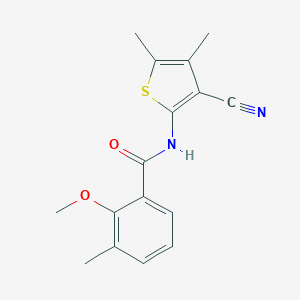![molecular formula C26H35N3O3 B244287 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B244287.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide, commonly known as BPPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BPPA is a small molecule that is synthesized through a multi-step process and has shown promising results in scientific research studies.
作用機序
BPPA exerts its anti-cancer effects by targeting the DNA replication process in cancer cells. BPPA inhibits the activity of DNA polymerase, an enzyme that is essential for DNA replication, thereby preventing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BPPA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. BPPA has also been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
BPPA has several advantages for lab experiments, including its low toxicity and high solubility in water. However, BPPA has some limitations, including its complex synthesis process and limited availability.
将来の方向性
There are several future directions for research on BPPA, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as neurology and immunology, and the exploration of its mechanism of action in more detail.
In conclusion, BPPA is a small molecule that has shown promising results in scientific research studies, particularly in the field of cancer research. BPPA has several potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of BPPA and its potential applications in other fields.
合成法
The synthesis of BPPA involves several steps, including the reaction of 4-butanoylpiperazine with 4-nitrophenyl 2-(4-tert-butylphenoxy)acetate, followed by reduction and deprotection to yield the final product. The synthesis of BPPA is a complex process that requires expertise in organic chemistry.
科学的研究の応用
BPPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPPA has shown promising results in scientific research studies, particularly in the field of cancer research. Studies have shown that BPPA has anti-cancer properties that can inhibit the growth of cancer cells.
特性
分子式 |
C26H35N3O3 |
|---|---|
分子量 |
437.6 g/mol |
IUPAC名 |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C26H35N3O3/c1-5-6-25(31)29-17-15-28(16-18-29)22-11-9-21(10-12-22)27-24(30)19-32-23-13-7-20(8-14-23)26(2,3)4/h7-14H,5-6,15-19H2,1-4H3,(H,27,30) |
InChIキー |
TVJOOPWSJRPLNI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C |
正規SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B244204.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-isopropoxybenzamide](/img/structure/B244209.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244211.png)
![N-[2-chloro-5-(propanoylamino)phenyl]biphenyl-4-carboxamide](/img/structure/B244212.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244213.png)
![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244214.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B244215.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B244216.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244217.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B244219.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244220.png)
![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244221.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)
